Ethyl 3-methylflavone-8-carboxylate is an organic compound belonging to the flavonoid family, characterized by its unique structure that includes a flavone backbone with a carboxylate ester group. Its molecular formula is , and it is identified by the Chemical Abstracts Service registry number 19972541. The compound exhibits notable physical properties such as a melting point of approximately 92-94 °C and a boiling point around 350 °C. Ethyl 3-methylflavone-8-carboxylate is often utilized in various chemical and biological research applications, making it a subject of interest in pharmaceutical studies and synthesis processes .
Ethyl 3-methylflavone-8-carboxylate is a derivative of flavones, a class of natural products found in various plants. Research suggests that it possesses several interesting biological activities, including:
Given its biological activities, Ethyl 3-methylflavone-8-carboxylate is being explored for its potential applications in various fields, including:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activities .
Ethyl 3-methylflavone-8-carboxylate has demonstrated various biological activities, particularly in antimicrobial and anti-inflammatory studies. Research indicates that it possesses inhibitory effects against certain bacteria, suggesting potential applications in treating infections. Additionally, some studies have shown that it may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .
The synthesis of Ethyl 3-methylflavone-8-carboxylate typically involves:
One common method involves the esterification of 3-methylflavone-8-carboxylic acid with ethanol in the presence of an acid catalyst .
Ethyl 3-methylflavone-8-carboxylate finds applications in:
These applications highlight the compound's versatility and importance in various fields .
Ethyl 3-methylflavone-8-carboxylate shares structural similarities with several other flavonoids and derivatives. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 3-Methylflavone | C15H10O4 | Basic structure without carboxylate group |
| 3-Hydroxyflavone | C15H10O5 | Contains hydroxyl group, differing activity |
| Flavone | C15H10O2 | Simple flavonoid structure |
| Ethyl 2-hydroxybenzoate | C9H10O3 | Related aromatic compound |
Uniqueness:
Ethyl 3-methylflavone-8-carboxylate is unique due to its specific ester functionality combined with the methyl substitution at position three on the flavone ring, which influences its biological activity and solubility compared to other similar compounds .